N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine
Description
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICORXIQAHXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinyl or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone, sulfinyl, and various substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonyl group facilitates various chemical reactions, including oxidation and nucleophilic substitution, allowing for the creation of diverse derivatives .
Biology
- Antimicrobial and Anti-inflammatory Properties : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory activities. Studies have shown that sulfonamide derivatives can inhibit bacterial growth and modulate inflammatory pathways, making them potential candidates for therapeutic applications .
Medicine
- Therapeutic Agent Exploration : Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it could play a role in drug development for conditions such as infections or inflammatory diseases .
Industry
- Development of Specialty Chemicals : In industrial applications, this compound is utilized in creating specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that enhance performance in specific applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Metal Complexes
Research on the compound's application in coordination chemistry revealed its utility in synthesizing metal complexes for catalysis. The sulfonamide functionality enhances coordination with metal ions, leading to novel catalytic systems that improve reaction efficiencies .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Rings
The target compound’s 4-fluorophenylsulfonyl and 4-methylphenyl groups distinguish it from analogs. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Bromine Substitution : The bromophenyl analog (477.35 g/mol) shows increased molecular weight and steric bulk, which may hinder membrane permeability .
- Ester Derivatives : Methyl esters (e.g., ) enhance lipophilicity, favoring absorption but requiring hydrolysis for activation.
Physicochemical Properties
- Solubility : Glycine derivatives with polar groups (e.g., methoxy in ) exhibit higher aqueous solubility, whereas halogenated or methylated variants (e.g., ) are more lipophilic.
- Stability : Dichlorophenyl derivatives (e.g., ) were discontinued, suggesting susceptibility to degradation or toxicity. Fluorine’s stability and bioisosteric properties make it preferable in drug design.
Biological Activity
N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine, also known by its CAS number 333456-97-6, is a synthetic compound that belongs to the class of sulfonyl glycine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FNO4S, with a molecular weight of 309.31 g/mol. The compound features a sulfonyl group attached to a glycine moiety, which is critical for its biological activity.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The mechanism typically includes binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This action can influence various biochemical pathways, particularly those related to neurotransmission and metabolic processes.
Biological Activity and Applications
Research has indicated that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit glycine transporters, which play a crucial role in regulating synaptic glycine levels in the central nervous system (CNS). Inhibition of these transporters can enhance glycine availability at NMDA receptors, potentially improving synaptic transmission and neuroprotection .
- Neuropharmacological Effects : Studies have shown that compounds similar to this compound can modulate NMDA receptor activity, which is vital for synaptic plasticity and memory formation. Enhanced activity at these receptors may lead to improved cognitive functions and neuroprotective effects against excitotoxicity .
- Therapeutic Potential : Given its mechanism of action, this compound may have therapeutic implications in treating neurological disorders such as schizophrenia and depression, where glycinergic signaling is disrupted. It could also be beneficial in conditions characterized by excitotoxic neuronal damage .
Comparative Analysis with Related Compounds
A comparison with other sulfonyl glycine derivatives reveals that variations in substituents significantly affect biological activity:
| Compound Name | Substituent Variations | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Chlorine instead of Fluorine | Moderate GlyT1 inhibition |
| N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Bromine instead of Fluorine | Lower efficacy than fluorinated variant |
| N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Methoxy group addition | Altered receptor binding affinity |
The presence of the fluorine atom in this compound enhances its electronic properties, potentially increasing its binding affinity for target enzymes compared to other derivatives .
Case Studies
Several studies have explored the effects of similar compounds on cognitive functions and neuroprotection:
- Study on GlyT1 Inhibition : A study demonstrated that selective GlyT1 inhibitors could enhance synaptic glycine levels, leading to improved long-term potentiation in hippocampal neurons. This suggests a potential role for this compound in cognitive enhancement therapies .
- Neuroprotective Effects : Research indicated that modulation of NMDA receptor activity through glycinergic pathways could protect neurons from excitotoxicity, highlighting the therapeutic potential of this compound in neurodegenerative diseases .
Q & A
Q. What evidence supports its role in modulating oxidative stress pathways?
- Methodological Answer : In vitro studies on analogous sulfonamide glycines (e.g., Nrf2 activation in ) suggest:
- Mechanism : Competitive inhibition of Keap1, promoting Nrf2 nuclear translocation and upregulation of antioxidant genes (e.g., HO-1, NQO1).
- Validation : Measure intracellular ROS levels using DCFH-DA fluorescence in HEK293T cells treated with 10–100 µM compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
